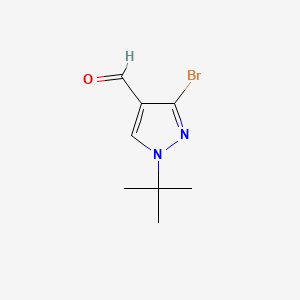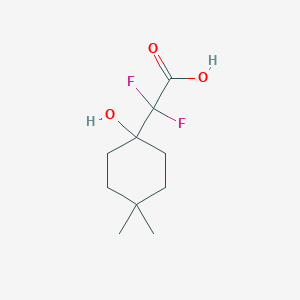![molecular formula C11H7FN2O B13626094 2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is a chemical compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Fluorination: The introduction of the fluorine atom at the 2’ position can be achieved through various fluorination methods. One common approach is the reaction of 3,3’-bipyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formylation: The formyl group can be introduced at the 5 position using a Vilsmeier-Haack reaction. This involves the reaction of the fluorinated bipyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 2’-Fluoro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 2’-Fluoro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The fluorine atom and formyl group influence the electronic properties of the bipyridine ring, affecting its binding affinity and reactivity. In biological applications, its mechanism may involve interactions with specific proteins or nucleic acids, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, lacking the fluorine and formyl groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
2’-Fluoro-3,3’-bipyridine: Similar to 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde but without the formyl group.
Uniqueness
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both the fluorine atom and the formyl group, which impart distinct electronic and steric properties. These modifications enhance its utility in various applications, particularly in the design of novel ligands and functional materials.
Propriétés
Formule moléculaire |
C11H7FN2O |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
5-(2-fluoropyridin-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-10(2-1-3-14-11)9-4-8(7-15)5-13-6-9/h1-7H |
Clé InChI |
IUPWEULHBSLORJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
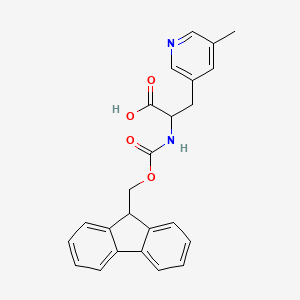

![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
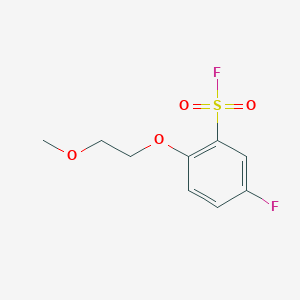
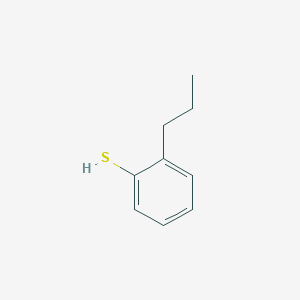
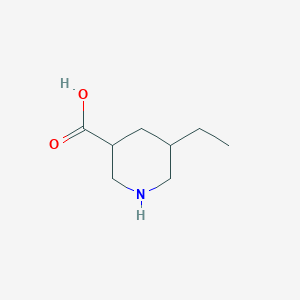

![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)


